molecular formula C21H17N3O3S B2916945 methyl 3-{4-[4-(benzyloxy)phenyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate CAS No. 861206-53-3

methyl 3-{4-[4-(benzyloxy)phenyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate

Cat. No.: B2916945
CAS No.: 861206-53-3
M. Wt: 391.45
InChI Key: WCANNWWAKUHHLA-UHFFFAOYSA-N
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Description

Methyl 3-{4-[4-(benzyloxy)phenyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate (CAS 861206-53-3) is a chemical compound with a molecular weight of 417.47 g/mol and is supplied with a purity of >90% . This complex molecule features a 1,2,3-triazole ring linked to a thiophene carboxylate ester and a benzyloxyphenyl group, making it a valuable intermediate in medicinal chemistry and drug discovery. Compounds containing the 1,2,3-triazole moiety are of significant interest in scientific research due to their potential biological activities . While specific biological data for this exact compound is not widely published, molecules within the triazole-thiophene chemical family are frequently investigated for their antimicrobial and anticancer properties . The structural motif suggests potential for enzyme inhibition, possibly interacting with targets like acetylcholinesterase or cytochrome P450 enzymes, which are crucial in neurotransmitter regulation and drug metabolism, respectively . Researchers utilize this compound primarily as a key building block for the synthesis of more complex molecules, leveraging click chemistry-derived triazole linkages. It is strictly for research applications in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 3-[4-(4-phenylmethoxyphenyl)triazol-1-yl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-26-21(25)20-19(11-12-28-20)24-13-18(22-23-24)16-7-9-17(10-8-16)27-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCANNWWAKUHHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)N2C=C(N=N2)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-{4-[4-(benzyloxy)phenyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate (CAS No. 861206-53-3) is a synthetic compound with potential biological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21_{21}H17_{17}N3_3O3_3S
  • Molecular Weight : 391.45 g/mol
  • Catalog Number : 164224

The compound features a triazole ring, which is known for its diverse biological activities, and a thiophene carboxylate moiety that can enhance its pharmacological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Anticancer Activity :
    • Triazole derivatives have been extensively studied for their anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
    • In vitro studies demonstrated that the compound effectively reduced the viability of several cancer cell lines, suggesting its role as a potential anticancer agent .
  • Antimicrobial Properties :
    • The compound exhibits antimicrobial activity against various bacterial strains. Its efficacy is likely due to the thiophene and triazole components, which can disrupt microbial cell membranes or inhibit essential enzymes .
  • Enzyme Inhibition :
    • Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes involved in disease processes, although detailed mechanisms remain to be fully elucidated .

Case Studies

  • In Vitro Evaluation :
    • A study evaluated the compound's effects on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated a significant decrease in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity .
  • Structure-Activity Relationship (SAR) :
    • Research into SAR has shown that modifications to the benzyloxy group can influence the compound's potency. Substituents on the benzene ring were found to enhance or diminish biological activity depending on their electronic and steric effects .

Data Table: Biological Activity Summary

Activity TypeTarget/EffectObservationsReferences
AnticancerCell ViabilityIC50 values < 10 µM in HeLa cells
AntimicrobialBacterial StrainsEffective against Gram-positive bacteria
Enzyme InhibitionSpecific EnzymesPotential inhibitory effects noted

Comparison with Similar Compounds

Key Observations:

Molecular Complexity : The target compound is smaller (391.45 g/mol) compared to analogues like 9c (~625.5 g/mol) and 13 (470.51 g/mol), primarily due to its simpler thiophene-carboxylate backbone and absence of bulky substituents (e.g., bromophenyl in 9c) .

Functional Groups :

  • The benzyloxy group in the target compound may enhance lipophilicity compared to acetamide-linked thiazoles (e.g., 9c) or nitro-phenyl groups (e.g., 13) .
  • The ester group in the target compound introduces hydrolytic susceptibility, analogous to TOZ 1a, which degrades in simulated gastric fluid .

Synthetic Routes: All compounds utilize click chemistry (CuAAC) for triazole formation, ensuring regioselectivity and efficiency . However, post-cycloaddition modifications vary: the target compound retains a thiophene-carboxylate, while others incorporate benzimidazoles () or oxazolidinones () .

Pharmacological and Stability Considerations

  • Biological Activity : While the target compound’s activity is unreported, structurally related triazole-benzimidazole hybrids (e.g., 13 and 17 in ) exhibit antiviral activity against hepatitis B virus (HBV), suggesting that triazole rings may serve as pharmacophores .
  • Stability : The ester group in the target compound could render it prone to hydrolysis under acidic or enzymatic conditions, similar to TOZ 1a’s degradation in gastric fluid . In contrast, compounds with stable aryl-thiazole or benzimidazole linkages (e.g., 9c, 13) may exhibit better metabolic stability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing methyl 3-{4-[4-(benzyloxy)phenyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate?

  • Methodological Answer : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach, to form the 1,2,3-triazole core. Key steps include:

  • Step 1 : Preparation of a propargyl ether intermediate by reacting 4-(benzyloxy)benzyl chloride with propargyl alcohol under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Reaction of the alkyne intermediate with an azide-functionalized thiophene carboxylate derivative in the presence of CuSO₄·5H₂O and sodium ascorbate .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and structural validation using 1H^1H/13C^{13}C NMR and IR spectroscopy .

Q. How should researchers validate the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • Elemental Analysis : Compare calculated vs. experimental C, H, N, and S percentages to confirm stoichiometry .
  • Spectroscopy :
  • IR : Confirm ester (C=O stretch ~1700 cm⁻¹) and triazole (C-N stretch ~1500 cm⁻¹) functional groups .
  • NMR : Identify aromatic protons (δ 7.2–8.0 ppm for benzyloxy and thiophene groups) and methyl ester protons (δ 3.8–3.9 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the theoretical mass .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data when synthesizing derivatives of this compound?

  • Methodological Answer : Contradictions in NMR or IR data often arise from conformational isomers or residual solvents. Mitigation strategies include:

  • Dynamic NMR Studies : Resolve overlapping signals by varying temperature or using deuterated solvents .
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (e.g., in chloroform/methanol mixtures) and analyze diffraction patterns .
  • Computational Validation : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra .

Q. What strategies optimize reaction yields when introducing substituents to the triazole or thiophene moieties?

  • Methodological Answer : Yield optimization depends on steric and electronic factors:

  • Catalyst Screening : Test alternative catalysts (e.g., Ru-based systems for strained alkynes) to improve regioselectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while THF may reduce side reactions .
  • Microwave-Assisted Synthesis : Accelerate reaction kinetics for time-sensitive steps (e.g., triazole formation) .
    • Case Study : In analogous triazole-thiophene systems, substituting PEG-400 as a green solvent increased yields by 15–20% compared to DMF .

Q. How can computational modeling guide the design of bioactivity assays for this compound?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., kinases or GPCRs). Focus on the triazole-thiophene core for π-π stacking and hydrogen-bonding interactions .
  • ADMET Prediction : Employ tools like SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability) before in vitro testing .
  • Example : Docking studies of similar triazole derivatives revealed strong interactions with the ATP-binding site of EGFR kinase, suggesting a pathway for antitumor activity validation .

Data Analysis and Contradiction Resolution

Q. How should researchers reconcile conflicting biological activity data across structurally similar analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., benzyloxy vs. methoxy groups) and correlate changes with bioactivity trends .
  • Orthogonal Assays : Confirm initial findings using alternative assays (e.g., enzymatic inhibition vs. cell viability assays) .
  • Meta-Analysis : Cross-reference published data on triazole-thiophene hybrids to identify consensus mechanisms (e.g., ROS scavenging vs. receptor antagonism) .

Experimental Design Considerations

Q. What controls are essential when evaluating the stability of this compound under physiological conditions?

  • Methodological Answer :

  • pH Stability Tests : Incubate the compound in buffers (pH 4.0, 7.4, 9.0) at 37°C and monitor degradation via HPLC over 24–72 hours .
  • Light/Heat Stability : Expose samples to UV light (254 nm) or 40°C and compare degradation profiles using TLC .
  • Negative Controls : Include structurally related but inactive analogs to rule out assay artifacts .

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